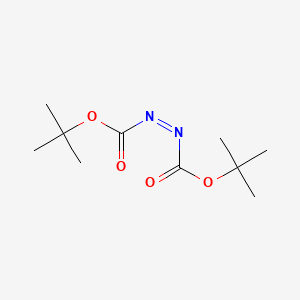
(Z)-di-tert-butyl diazene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-di-tert-butyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a reagent commonly used in organic synthesis, particularly in electrophilic amination and asymmetric Friedel-Crafts amination reactions . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-di-tert-butyl diazene-1,2-dicarboxylate typically involves the reaction of di-tert-butyl azodicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of ammonium chloride and zinc in tetrahydrofuran (THF) and water . The reaction is carried out by stirring the mixture for approximately three hours, followed by filtration and purification through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-di-tert-butyl diazene-1,2-dicarboxylate undergoes various chemical reactions, including:
Electrophilic Amination:
Asymmetric Friedel-Crafts Amination: This reaction uses a chiral organocatalyst to achieve the selective amination of aromatic compounds.
Common Reagents and Conditions:
Electrophilic Amination: Common reagents include β-keto esters and chiral guanidine catalysts.
Asymmetric Friedel-Crafts Amination: This reaction typically employs chiral organocatalysts and aromatic substrates.
Major Products: The major products formed from these reactions are amine derivatives, which are valuable intermediates in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
(Z)-di-tert-butyl diazene-1,2-dicarboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (Z)-di-tert-butyl diazene-1,2-dicarboxylate involves its role as an electrophilic reagent. It reacts with nucleophiles, such as β-keto esters, to form amine derivatives. The reaction is often catalyzed by chiral guanidine or organocatalysts, which facilitate the selective formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-nitrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Diethyl azodicarboxylate (DEAD): Similar to (Z)-di-tert-butyl diazene-1,2-dicarboxylate, DEAD is used in electrophilic amination and other organic reactions.
Diisopropyl azodicarboxylate: Another related compound used in similar types of reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability, which make it particularly useful in asymmetric synthesis and the formation of chiral amine derivatives . Its ability to participate in selective reactions with high yields and purity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H18N2O4 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
tert-butyl (NZ)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11- |
InChI-Schlüssel |
QKSQWQOAUQFORH-QXMHVHEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=N\C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
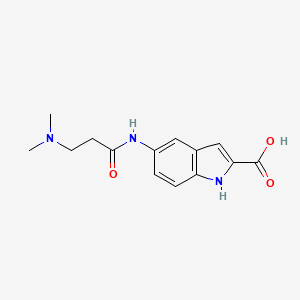
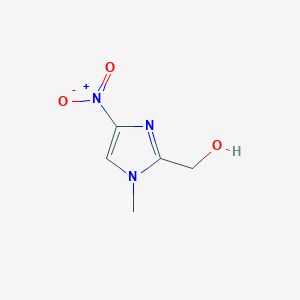
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
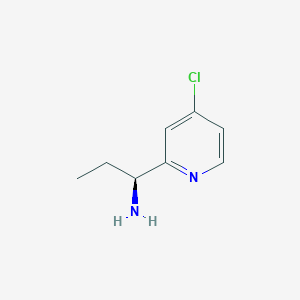
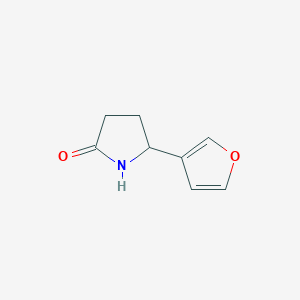

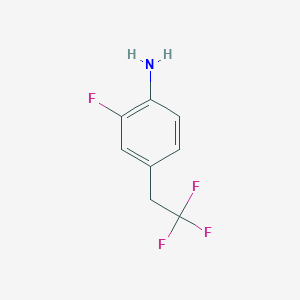
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
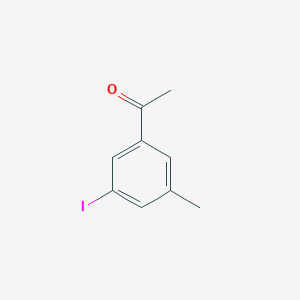
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
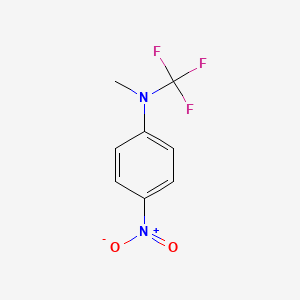
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
